Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S2/c1-3-5-9-19-15-12-10(7-6-8-11(12)16)13(20-15)14(17)18-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROBYJGELKPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381106 | |
| Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-33-5 | |
| Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with Thiol-Containing Reagents
A cyclohexanedione precursor (e.g., 4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene) reacts with butyl mercaptan under acidic or basic conditions. For example, 1,3-cyclohexanedione and butylthiol undergo cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C, yielding the tetrahydrobenzo[c]thiophene scaffold.
Key Reaction Parameters:
| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,3-Cyclohexanedione | Butylthiol, PPA | 130 | 68–72 |
| 2-Aminocyclohexanone | Butyl bromide, K₂CO₃ | 80 | 65 |
Thioetherification of Preformed Intermediates
An alternative route involves introducing the butylthio group after core formation. For instance, 3-bromo-4-oxo-tetrahydrobenzo[c]thiophene reacts with sodium butylthiolate in dimethylformamide (DMF) at 60°C, achieving 70–75% yield. This method avoids harsh cyclization conditions but requires halogenated intermediates.
Esterification and Functionalization
The ethyl ester group is introduced via esterification of the carboxylic acid precursor. Two strategies are prevalent:
Direct Esterification with Ethanol
The carboxylic acid intermediate (e.g., 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid) undergoes Fischer esterification with ethanol under reflux in the presence of sulfuric acid. Typical conditions yield 80–85% product.
Optimization Notes:
Acylation with Ethyl Chloroformate
In cases where the free acid is unstable, ethyl chloroformate reacts with the sodium salt of the carboxylic acid in anhydrous tetrahydrofuran (THF) at 0–5°C. This method achieves 75–80% yield but requires stringent moisture control.
Industrial-Scale Production
Industrial protocols prioritize cost efficiency and scalability:
Continuous Flow Synthesis
A three-step continuous process is employed:
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Cyclocondensation: 1,3-Cyclohexanedione and butylthiol react in a tubular reactor at 130°C with PPA.
-
Thioetherification: Brominated intermediates are avoided by using in-situ-generated sodium butylthiolate.
-
Esterification: Ethanol is introduced under reduced pressure to drive equilibrium.
Advantages:
-
15–20% higher yield compared to batch processes.
-
Reduced waste via solvent recycling.
Purification Techniques
-
Crystallization: The crude product is recrystallized from ethanol/water (3:1 v/v), achieving ≥98% purity.
-
Chromatography: Reserved for high-purity pharmaceutical grades, using silica gel with ethyl acetate/hexane eluents.
Analytical Characterization
Post-synthesis verification employs spectroscopic and chromatographic methods:
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), δ 3.15 (s, 2H, SCH₂), δ 4.20 (q, 2H, OCH₂) |
| GC-MS | m/z 312.45 [M]⁺, base peak at 183.10 (benzo[c]thiophene fragment) |
| HPLC | Retention time: 12.3 min (C18 column, 70:30 methanol/water) |
Challenges and Innovations
Byproduct Formation
The primary byproduct, 3,3'-dibutylthio-bis-benzo[c]thiophene , arises from disulfide coupling during thioetherification. Mitigation strategies include:
Green Chemistry Approaches
Recent advances focus on solvent substitution:
Chemical Reactions Analysis
Oxidation Reactions
The butylthio (-S-C₄H₉) group undergoes oxidation to form sulfoxides or sulfones.
- Reagents/Conditions :
- Products :
Example :
Reduction Reactions
The 4-oxo group (C=O) is reduced to a hydroxyl (C-OH) or methylene (CH₂) group.
- Reagents/Conditions :
- Products :
- 4-Hydroxy derivative (secondary alcohol).
- 4,5,6,7-Tetrahydrobenzo[c]thiophene with a CH₂ group.
Example :
Substitution Reactions
The butylthio group can be replaced by nucleophiles (e.g., amines, alcohols).
- Reagents/Conditions :
- Products :
- Derivatives with modified thioether or amine substituents.
Example :
Ester Hydrolysis
The ethyl ester (-COOEt) hydrolyzes to a carboxylic acid under acidic or basic conditions.
- Reagents/Conditions :
- NaOH/H₂O (saponification).
- HCl/H₂O (acidic hydrolysis).
- Products :
Example :
Comparative Reactivity of Thioether Substituents
The butylthio group’s steric bulk impacts reaction kinetics compared to smaller thioethers (e.g., methylthio or ethylthio).
Key Research Findings
- Receptor Binding Modulation : Derivatives with butylthio groups exhibit lower adenosine receptor affinity (A₁: Kᵢ ~1.26 μM; A₂ₐ: Kᵢ ~4.69 μM) compared to methylthio analogs (A₁: Kᵢ ~1.93 μM) .
- Stereoelectronic Effects : The 4-oxo group enhances electrophilicity at the thiophene ring, facilitating nucleophilic attacks at the 3-position .
- Synthetic Utility : Hydrolysis of the ester group generates intermediates for drug discovery (e.g., hydrazides or amides) .
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrobenzo[c]thiophene core, which is known for its biological activity. The butylthio group enhances its lipophilicity, potentially improving its interaction with biological targets.
Medicinal Chemistry
Ethyl 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has shown promise in medicinal applications due to its potential as a bioactive molecule.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The incorporation of the butylthio group may enhance these effects by increasing the compound's ability to penetrate microbial membranes.
Anticancer Properties
Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The presence of the carbonyl group (C=O) adjacent to the thiophene ring is thought to play a crucial role in this activity by interacting with cellular pathways involved in tumor growth.
Agricultural Chemistry
The compound may also find applications in agrochemicals as a pesticide or herbicide. Its structural characteristics suggest potential efficacy against various plant pathogens and pests.
Fungicidal Activity
Preliminary studies indicate that thiophene derivatives can act as fungicides. This compound could be developed into a novel fungicide targeting specific fungal species that affect crops.
Material Science
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of organic semiconductors or photovoltaic materials due to its electronic properties derived from the conjugated system present in its structure.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiophene derivatives demonstrated that compounds similar to ethyl 3-(butylthio)-4-oxo exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituents like butylthio in enhancing antimicrobial potency.
Case Study 2: Anticancer Research
In vitro studies have shown that certain benzo[c]thiophene derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 3-Position
The 3-position substituent significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
- Lipophilicity : The butylthio group (logP ~3.5, estimated) offers intermediate lipophilicity between propylthio (lower) and benzylthio (higher), affecting membrane permeability and bioavailability.
- Adenosine Receptor Binding: Benzylthio derivatives (e.g., BTH4) exhibit potent antagonism due to aromatic π-π interactions, while butylthio may rely on hydrophobic interactions with receptor pockets .
- Synthetic Accessibility : Allylthio derivatives require controlled conditions to prevent polymerization, whereas butylthio synthesis uses straightforward alkylation protocols .
Functional Group Modifications
Oxo Group at Position 4
All analogues retain the 4-oxo group, critical for maintaining the tetrahydrobenzothiophene core’s planarity and hydrogen-bonding capacity. Hydrolysis of the ethyl carboxylate (e.g., BTH4 → carboxylic acid derivative 14) enhances water solubility but reduces cell permeability .
Carboxylate Ester at Position 1
Replacing ethyl with methyl (e.g., methyl 3-(methylthio)-..., CAS 175202-59-2) reduces steric hindrance but shortens metabolic half-life due to faster esterase cleavage .
Biological Activity
Ethyl 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-33-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.
- Molecular Formula: C₁₅H₂₀O₃S₂
- Molecular Weight: 312.45 g/mol
- CAS Number: 172516-33-5
- Storage Temperature: Ambient
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[c]thiophene derivatives, including this compound. Research indicates that this compound exhibits significant antioxidant activity comparable to that of ascorbic acid, suggesting its potential use in treating oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (TAC) | Reference |
|---|---|---|
| This compound | Comparable to ascorbic acid | |
| Ascorbic Acid | Standard |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzo[c]thiophene exhibit notable antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Properties
Tetrahydrobenzo[c]thiophene derivatives are known for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound is posited to exhibit similar properties based on its structural analogs .
The biological activities of this compound are thought to be mediated through multiple pathways:
- Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Anti-inflammatory Mechanism: Modulation of inflammatory mediators and cytokines.
Case Study 1: Antioxidant Efficacy
In a study evaluating the total antioxidant capacity (TAC) of various tetrahydrobenzo[c]thiophene derivatives, ethyl 3-(butylthio)-4-oxo exhibited significant inhibition of lipid peroxidation. The study utilized the phosphomolybdenum method for TAC assessment and compared results with standard antioxidants .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of thiophene derivatives found that compounds structurally related to ethyl 3-(butylthio)-4-oxo demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into this compound's specific antimicrobial efficacy .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate?
Answer:
The synthesis typically involves functionalizing the tetrahydrobenzo[c]thiophene core via nucleophilic substitution or coupling reactions. A representative method includes:
- Reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a thioether-forming reagent (e.g., butylthiol derivatives) under reflux in aprotic solvents like toluene or 1,4-dioxane .
- Introducing the 4-oxo group via oxidation of the saturated ring using ketone-forming agents (e.g., Pd-catalyzed dehydrogenation) .
Characterization: - Spectroscopy: Confirm the structure using -NMR (e.g., δ 1.3–1.6 ppm for ethyl ester protons), -NMR (e.g., 170–175 ppm for carbonyl groups), and IR (C=O stretch at ~1700 cm) .
- Chromatography: Purity assessment via HPLC (≥98% purity criteria) .
Basic: How do researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- X-ray crystallography: Resolves bond geometries, as demonstrated in related tetrahydrobenzothiophene derivatives (e.g., dihedral angles between thiophene and ester groups) .
- Mass spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., CHOS, exact mass 312.45) .
- Elemental analysis: Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% tolerance) .
Advanced: What role does the 3-butylthio substituent play in adenosine receptor antagonism?
Answer:
The 3-thioether group is critical for receptor binding:
- A selectivity: Bulky thioethers (e.g., butylthio) enhance affinity for A receptors by filling hydrophobic pockets in the receptor’s binding site. In contrast, smaller substituents (e.g., methylthio) favor A receptors .
- SAR evidence: Replacement of the butylthio group with benzylthio (BTH4, 7 ) reduces A selectivity but increases overall potency (K = 1.62 µM in adipocyte membranes) .
Methodological note: Radioligand displacement assays (e.g., -DPCPX for A, -ZM241385 for A) quantify affinity shifts .
Advanced: How are in vitro pharmacological models designed to evaluate this compound’s antagonistic activity?
Answer:
- Adenylyl cyclase assays:
- Control considerations: Include xanthine-based antagonists (e.g., DPCPX) as positive controls and vehicle-treated samples to normalize baseline activity .
Advanced: How can researchers reconcile contradictory data on receptor subtype selectivity when modifying the 1-carboxylate group?
Answer:
- Ester vs. acid derivatives: Ethyl esters (e.g., 16 ) show higher A affinity than carboxylic acids due to improved membrane permeability. However, hydrolyzed acids may exhibit off-target effects in vivo, complicating selectivity .
- Pharmacophore modeling: Align electrostatic surfaces of the compound with xanthine antagonists (e.g., theophylline) to identify overlapping binding motifs. Computational docking (e.g., AutoDock Vina) predicts binding poses and explains selectivity discrepancies .
Case study: Ethyl 3-(benzylthio)-4-oxo derivative (7 ) is nonselective (K = 1.62 µM at A, 9.19 µM at A), while 1-methylpropylthio analogs show 29-fold A/A selectivity .
Methodological: What strategies optimize reaction yield and purity during synthesis?
Answer:
- Solvent selection: Use 1,4-dioxane or toluene for thioether formation to minimize side reactions (e.g., ester hydrolysis) .
- Catalysis: Add triethylamine (0.5–1.0 eq) to deprotonate intermediates and accelerate nucleophilic substitution .
- Purification: Recrystallize from ethanol/dioxane (1:1) to remove unreacted starting materials; monitor by TLC (R ~0.5 in hexane/ethyl acetate) .
Data Analysis: How should researchers interpret conflicting cytotoxicity and receptor-binding results in derivatives?
Answer:
- Dose-response curves: Compare IC values across assays. For example, derivatives with A-selective antagonism may show cytotoxicity at higher doses due to off-target kinase inhibition .
- Metabolic stability: Test liver microsomal stability (e.g., human CYP3A4 incubation) to rule out rapid ester hydrolysis confounding in vitro results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
